molecular formula C8H10ClN5 B13646687 2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride

2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride

Cat. No.: B13646687
M. Wt: 211.65 g/mol
InChI Key: PAMHDNSEHPVNIK-UHFFFAOYSA-N
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Description

2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C8H10ClN5 and a molecular weight of 211.65 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride typically involves the reaction of 2-methyl-3-nitroaniline with sodium azide under acidic conditions to form the tetrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(1H-tetrazol-1-yl)aniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

2-methyl-3-(tetrazol-1-yl)aniline;hydrochloride

InChI

InChI=1S/C8H9N5.ClH/c1-6-7(9)3-2-4-8(6)13-5-10-11-12-13;/h2-5H,9H2,1H3;1H

InChI Key

PAMHDNSEHPVNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2C=NN=N2)N.Cl

Origin of Product

United States

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